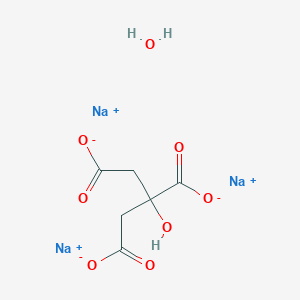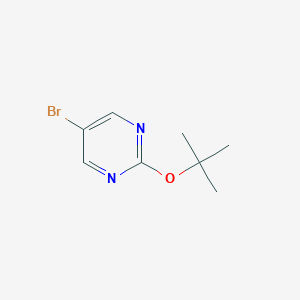
Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology
Overview
Description
Synthesis Analysis
The synthesis of trisodium citrate involves mixing citric acid with sodium hydroxide and ethanol, which acts as a solvent. This process, carried out at room temperature and atmospheric pressure, results in trisodium citrate crystals that are insoluble in ethanol, allowing for easy separation and purification. This method demonstrates a practical approach to synthesizing trisodium citrate in a laboratory setting, offering an alternative to relying on commercial suppliers (Randriana, Marson Randrianomenjanahary, & Rabeharitsara, 2021).
Molecular Structure Analysis
Citric acid and its sodium salts, including trisodium citrate hydrates, have been studied for their molecular structures. Investigations into citric acid, its hydrate, and its sodium salts have utilized techniques like ultrasonic resonance frequencies to determine elastic constants, providing insights into their molecular structures. These studies reveal differences in mean elastic stiffness and thermal expansion among citric acid and its sodium salts, highlighting the influence of monovalent cations on the citric anion's elastic stiffness (Haussühl & Jiyang, 1999).
Chemical Reactions and Properties
Trisodium citrate's reactivity and chemical properties have been explored through its role as a precursor in the synthesis of metal oxides, demonstrating its utility in controlling the growth direction and morphology of ZnO crystals in solution. This ability to modify ZnO growth indicates trisodium citrate's significant influence on chemical reactions and properties of materials synthesized in its presence (Cho et al., 2009).
Physical Properties Analysis
The physical properties of trisodium citrate, such as porosity and density, have been quantitatively analyzed. Synthesized trisodium citrate crystals exhibit a porosity of approximately 48.67% and a density of 1.79 g/cm³. These characteristics are essential for understanding trisodium citrate's behavior in various applications, including its role in molecular biology (Randriana, Marson Randrianomenjanahary, & Rabeharitsara, 2021).
Chemical Properties Analysis
Investigations into the chemical properties of trisodium citrate hydrates include studies on their dehydration processes. Understanding the dehydration of trisodium citrate dihydrate and pentahydrate, including temperature-dependent behavior and kinetics, provides critical insights into its chemical stability and reactivity under various conditions (Gao, Wang, & Hao, 2012).
Scientific Research Applications
Abiotic Stress Tolerance in Plants
Recent studies reveal that citric acid (CA), including its derivatives, plays a significant role in conferring abiotic stress tolerance to plants. Exogenous application of CA improves growth and yield under stress conditions, such as drought or heavy metal exposure, by enhancing photosynthetic rates, reducing oxidative stress, and promoting osmoregulation. CA's effect is also seen in the activation of antioxidant defense mechanisms and in the modulation of phytohormone biosynthesis, thereby contributing to stress resilience in plants (Tahjib-Ul-Arif et al., 2021).
Novel Bio-elastomers for Tissue Engineering
In the field of biomaterials, citric acid derivatives have been explored for creating novel bio-elastomers. Poly(octanediol-co-(citric acid)-co-(sebacic acid)) elastomers, synthesized through a catalyst-free polyesterification process, demonstrate promising applications in tissue engineering. These elastomers exhibit versatile mechanical properties, hydration, and hydrolytic degradation characteristics, making them suitable for fabricating thin films and porous structures for biomedical applications (Djordjevic et al., 2011).
Modification of Starch Properties
CA treatment has emerged as an effective method for modifying starch's composition, structure, and functionality. This modification, achieved through hydrolysis and esterification, enhances starch's industrial applications by altering its amylose content, gelatinization properties, and digestibility. The environmentally friendly nature of CA modification broadens the utilization of starch in various sectors, offering insights into targeted applications of modified starch in the future (Zhang et al., 2023).
Citric Acid in Bioproduction and Downstream Processing
CA's role extends into bioproduction and downstream processing, where it is produced through the fermentation of low-cost feedstocks. Innovations in recovery and purification methods, such as adsorption and membrane separation, highlight CA's significance in industrial applications. These advancements underscore the ongoing exploration of environmentally friendly and economically viable processes for CA production and purification, addressing challenges in sustainability and efficiency (Mores et al., 2020).
Safety And Hazards
Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDNTKRVKSLDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040781 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
SOLID IN VARIOUS FORMS. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: good | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trisodium citrate pentahydrate | |
CAS RN |
6858-44-2 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)
